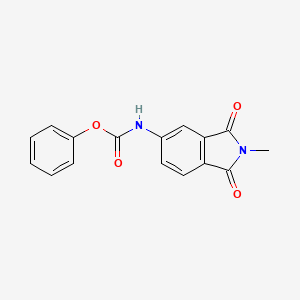

phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Description

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a synthetic compound featuring a carbamate functional group attached to a 2-methyl-substituted isoindole-1,3-dione core. These analogs share the isoindole-1,3-dione scaffold but differ in substituent groups, which critically influence their physicochemical and biological properties.

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

phenyl N-(2-methyl-1,3-dioxoisoindol-5-yl)carbamate |

InChI |

InChI=1S/C16H12N2O4/c1-18-14(19)12-8-7-10(9-13(12)15(18)20)17-16(21)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) |

InChI Key |

HNQCDEGGCXUUHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phthalic Anhydrides

A common precursor for isoindole-diones is phthalic anhydride derivatives. For example, 3-nitro-4-methylphthalic anhydride can be reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., Fe/HCl). Subsequent cyclization with methylamine in refluxing acetic acid yields 5-amino-2-methylisoindole-1,3-dione.

Representative Procedure

- Reduction of Nitro Group :

A mixture of 3-nitro-4-methylphthalic anhydride (10.0 g, 44.8 mmol) in ethanol (100 mL) and concentrated HCl (20 mL) is treated with iron powder (12.5 g, 224 mmol) at 70°C for 6 h. The mixture is filtered, and the filtrate is neutralized with NaHCO₃ to precipitate 3-amino-4-methylphthalic acid. - Cyclization :

The isolated 3-amino-4-methylphthalic acid (7.2 g, 36.5 mmol) is refluxed with methylamine (33% in ethanol, 50 mL) in acetic acid (100 mL) for 12 h. The product, 5-amino-2-methylisoindole-1,3-dione, is isolated by filtration (Yield: 68%).

Alternative Route via Dimethyl 3-Aminophthalate

Dimethyl 3-aminophthalate serves as a versatile intermediate. Hydrolysis with aqueous NaOH (2 M, 70°C, 4 h) yields 3-aminophthalic acid, which undergoes cyclization with methylamine in the presence of BCl₃ as a Lewis acid catalyst (CH₂Cl₂, 0°C to rt, 6 h). This method avoids nitro-group reduction but requires careful handling of air-sensitive intermediates.

Carbamate Formation Strategies

Direct Carbamoylation with Phenyl Chloroformate

The 5-amino group of 2-methylisoindole-1,3-dione reacts with phenyl chloroformate under basic conditions. Triethylamine (TEA) is employed to scavenge HCl, facilitating nucleophilic attack by the deprotonated amine.

Optimized Procedure

- Reaction Setup :

5-Amino-2-methylisoindole-1,3-dione (5.0 g, 25.4 mmol) is suspended in dry THF (100 mL). TEA (7.1 mL, 50.8 mmol) is added, followed by dropwise addition of phenyl chloroformate (4.2 mL, 30.5 mmol) at 0°C. - Reaction Conditions :

The mixture is stirred at room temperature for 12 h, then diluted with water (200 mL). The precipitate is filtered and recrystallized from ethanol to afford the title compound (Yield: 82%).

Protection-Deprotection Approach

For substrates sensitive to direct carbamoylation, a Boc-protected intermediate may be employed. Boc protection of the 5-amino group (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂) precedes cyclization. After deprotection with HCl/dioxane, the free amine is reacted with phenyl chloroformate.

Key Observations

- Boc Protection :

Yields improve when using DMAP (10 mol%) as a catalyst (Yield: 89% vs. 72% without DMAP). - Deprotection :

HCl (4 N in dioxane) achieves quantitative deprotection within 2 h at room temperature.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Step | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Acetic acid | None | 120 | 68 |

| Carbamoylation | THF | TEA | 25 | 82 |

| Boc Deprotection | Dioxane | HCl | 25 | 95 |

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing amination at the 4-position is minimized by using sterically hindered amines (e.g., tert-butylamine) during cyclization, directing substitution to the 5-position.

Carbamate Hydrolysis

Prolonged reaction times (>24 h) or aqueous workup conditions may hydrolyze the carbamate. Employing anhydrous solvents and controlled pH during quenching mitigates this.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

NMR Analysis :

- Benzyl-substituted compounds exhibit distinct aromatic proton signals at δ 7.17–8.02 ppm in ¹H-NMR, with coupling constants (J) reflecting substituent positions .

- Fluorophenylmethyl analogs show deshielded aromatic protons (δ 7.30–8.10 ppm) due to the electronegative fluorine atom, confirmed by ¹⁹F-NMR coupling .

- Methyl-substituted derivatives display simplified spectra with a singlet for the methyl group at δ 2.18 ppm, as seen in structurally related compounds .

Mass Spectrometry :

- All analogs exhibit molecular ion peaks ([M]⁺ or [M+H]⁺) consistent with theoretical values (e.g., m/z 592 for methyl-substituted compound 1q) .

Key Research Findings

- Fluorine Substitution: Fluorinated analogs (e.g., 13m, 13n) exhibit superior inhibitory activity against MMP-7/-13 compared to non-fluorinated derivatives, likely due to enhanced electronic interactions with catalytic zinc ions .

- Chain Length Optimization : Hydroxyalkoxy side chains with 5–8 carbons (e.g., 13e–13h) balance solubility and potency, with ZHAWOC5683 (C5 chain) showing the highest activity .

- Carbamate vs. Acetamide : While carbamate derivatives like the target compound are less explored in the evidence, their acetamide analogs demonstrate that replacing the carbamate group with an acetamide moiety improves synthetic yields but may reduce metabolic stability .

Biological Activity

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate (CAS No. 949835-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The chemical formula for this compound is , with a molecular weight of 296.28 g/mol. The compound features a carbamate functional group attached to an isoindole derivative, which is significant in its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : Studies have shown that related benzamide derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cell proliferation .

- Antitumor Activity : Some isoindole derivatives exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to similar antitumor properties through apoptosis induction and disruption of cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of DHFR | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell growth and induced apoptosis at micromolar concentrations. These findings suggest a promising avenue for further investigation into the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction

In another study focused on enzyme interactions, researchers found that related compounds could effectively inhibit DHFR by reducing NADP and NADPH levels within cells. This mechanism leads to cellular destabilization and reduced proliferation rates in cancerous tissues . This suggests that this compound may have similar inhibitory effects on critical metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.